Cas no 101650-17-3 (Butanoic acid,2-amino-4-bromo-, methyl ester, (2S)-)

Butanoic acid, 2-amino-4-bromo-, methyl ester, (2S)-, is a chiral brominated amino acid ester with significant utility in organic synthesis and pharmaceutical applications. The (2S)-configuration ensures enantioselectivity, making it valuable for asymmetric synthesis and the preparation of biologically active compounds. The bromo substituent at the 4-position enhances reactivity for further functionalization, such as nucleophilic substitution or cross-coupling reactions. The methyl ester group improves solubility and facilitates derivatization under mild conditions. This compound is particularly useful in peptidomimetics and medicinal chemistry research, where precise stereochemistry and functional group compatibility are critical. Its stability and well-defined structure make it a reliable intermediate for advanced synthetic workflows.
Butanoic acid,2-amino-4-bromo-, methyl ester, (2S)- structure
101650-17-3 structure
Product Name:Butanoic acid,2-amino-4-bromo-, methyl ester, (2S)-
CAS No:101650-17-3
MF:C5H10BrNO2
MW:196.042400836945
MDL:MFCD08437085
CID:124707
PubChem ID:1512645
Update Time:2025-11-07

Butanoic acid,2-amino-4-bromo-, methyl ester, (2S)- Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid,2-amino-4-bromo-, methyl ester, (2S)-
    • (S)-(+)-2-Amino-4-bromobutyric acid methyl ester
    • METHYL (S)-2-AMINO-4-BROMOBUTYRATE HBR
    • (S)-2-amino-4-bromobutyric acid methyl ester
    • (S)-2-amino-4-bromo-butyric acid methyl ester
    • Methyl (S)-2-amino-4-bromobutyrate hydrobromide
    • Methyl(S)-2-amino-4-bromobutyrate
    • (2S)-2-bromo-Butanoicacidmethylester
    • (S)-methyl 2-amino-4-bromobutanoate
    • SCHEMBL1111346
    • (S)-methyl2-amino-4-bromobutanoate
    • HKPGHQPOZUTBJI-BYPYZUCNSA-N
    • 101650-17-3
    • Butanoic acid, 2-amino-4-bromo-, methyl ester, (2S)-
    • MDL: MFCD08437085
    • Inchi: 1S/C5H10BrNO2/c1-9-5(8)4(7)2-3-6/h4H,2-3,7H2,1H3/t4-/m0/s1
    • InChI Key: HKPGHQPOZUTBJI-BYPYZUCNSA-N
    • SMILES: BrCC[C@@H](C(=O)OC)N

Computed Properties

  • Exact Mass: 194.98900
  • Monoisotopic Mass: 274.916
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 97
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3A^2
  • XLogP3: 0.4

Experimental Properties

  • Density: g/cm3
  • Boiling Point: 250.7°Cat760mmHg
  • Flash Point: 105.4°C
  • PSA: 52.32000
  • LogP: 0.97200

Butanoic acid,2-amino-4-bromo-, methyl ester, (2S)- Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26
  • Safety Term:S26-36/37/39
  • Risk Phrases:R36/37/38

Butanoic acid,2-amino-4-bromo-, methyl ester, (2S)- Customs Data

  • HS CODE:2922499990
  • Customs Data:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

Butanoic acid,2-amino-4-bromo-, methyl ester, (2S)- Pricemore >>

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Butanoic acid,2-amino-4-bromo-, methyl ester, (2S)- Production Method

Butanoic acid,2-amino-4-bromo-, methyl ester, (2S)- Related Literature

Additional information on Butanoic acid,2-amino-4-bromo-, methyl ester, (2S)-

Butanoic Acid, 2-Amino-4-Bromo-, Methyl Ester, (2S)-: A Comprehensive Overview

The compound with CAS No. 101650-17-3, commonly referred to as Butanoic acid, 2-amino-4-bromo-, methyl ester, (2S)-, is a significant molecule in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a butanoic acid backbone with an amino group at the second carbon and a bromine atom at the fourth carbon. The methyl ester group further modifies its chemical properties, making it a versatile compound for various applications.

Recent studies have highlighted the importance of stereochemistry in determining the biological activity of this compound. The (2S) configuration plays a crucial role in its interaction with biological systems, particularly in enzyme binding and receptor recognition. Researchers have demonstrated that the stereochemistry of this compound can significantly influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

In terms of synthesis, the compound can be prepared through a variety of methods, including nucleophilic substitution and esterification reactions. The introduction of the bromine atom at the fourth carbon position is typically achieved through electrophilic substitution or radical halogenation techniques. The methyl ester group is introduced to enhance the stability of the compound and facilitate its solubility in organic solvents.

The compound has shown promising results in preclinical studies as a potential therapeutic agent. Its amino group allows for interactions with amino acid residues in proteins, making it a valuable tool in drug design. Additionally, the bromine atom introduces electronic effects that can modulate the compound's reactivity and bioavailability.

Recent advancements in computational chemistry have enabled researchers to model the behavior of this compound at the molecular level. Using techniques such as molecular docking and quantum mechanics calculations, scientists have gained insights into its binding affinity to various biological targets. These studies have provided valuable information for optimizing the compound's structure for specific therapeutic applications.

In conclusion, Butanoic acid, 2-amino-4-bromo-, methyl ester, (2S)- is a versatile and intriguing molecule with significant potential in pharmaceutical research. Its unique structure and stereochemistry make it a valuable tool for understanding complex biological systems and developing novel therapeutic agents.

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